molecular formula C9H7NO2S B14774637 Methyl 3-cyano-3-(thiophen-2-yl)acrylate

Methyl 3-cyano-3-(thiophen-2-yl)acrylate

Cat. No.: B14774637
M. Wt: 193.22 g/mol
InChI Key: OYQHQTBZUGGDGA-UHFFFAOYSA-N
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Description

Methyl 3-cyano-3-(thiophen-2-yl)acrylate is a cyano-substituted acrylate derivative featuring a thiophene ring at the β-position. Its molecular structure combines electron-withdrawing (cyano, ester) and electron-donating (thiophene) groups, making it a candidate for nonlinear optical (NLO) materials and organic synthesis intermediates. The compound’s reactivity and physical properties are influenced by the conjugation between the thiophene ring and the acrylate backbone, as well as the steric and electronic effects of substituents .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 3-cyano-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3

InChI Key

OYQHQTBZUGGDGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C#N)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and thiophene-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted cyanoacrylates with various functional groups.

Scientific Research Applications

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl (E)-3-(thiophen-2-yl)acrylate (): Lacks the cyano group at position 3, reducing electron-withdrawing effects. This results in a less polarized π-conjugated system compared to the cyano-substituted analog, impacting NLO properties .
  • (E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate (): The thiophene ring is attached at the 3-position instead of 2, altering conjugation pathways and electronic distribution. This positional isomerism may reduce intramolecular charge transfer efficiency .
  • The monoclinic crystal system (space group P2₁/c) and cell parameters (a = 11.5907 Å, b = 6.6883 Å) suggest tighter packing than methyl derivatives .

Table 1: Structural Comparison

Compound Substituents Molecular Weight Key Structural Features
Methyl 3-cyano-3-(thiophen-2-yl)acrylate Cyano at C3, methyl ester 193.22 g/mol Strong D–π–A configuration
Methyl (E)-3-(thiophen-2-yl)acrylate No cyano group 168.20 g/mol Weaker polarization
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Cyano at C2, ethyl ester 207.24 g/mol Monoclinic crystal system (P2₁/c)

Physicochemical Properties

Crystallography and Stability

  • Crystal Packing: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate exhibits a monoclinic lattice with hydrogen bonding and π–π interactions stabilizing the structure . Methyl esters generally show higher melting points due to compact packing.
  • Solubility: Potassium salts (e.g., Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, ) exhibit enhanced water solubility compared to ester derivatives, advantageous for aqueous-phase reactions .

Table 2: Physical Properties

Compound Melting Point Solubility Stability Notes
This compound Not reported Low in water Stable in organic solvents
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate 100 K (crystal) Moderate in EtOH Hygroscopic in polar solvents
Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate Not reported High in water Sensitive to acidic conditions

Nonlinear Optical (NLO) Materials

  • This compound (MCPTR): Exhibits a strong D–π–A configuration, enhancing hyperpolarizability. Modifying the acceptor (e.g., cyano groups) increases NLO response compared to non-cyano analogs .
  • Pyrene-Modified Derivatives: Compounds like octyl-2-cyano-3-(4,6-dibromo-thieno[3′,4′]thiophen-2-yl)acrylate (QUSKAS, ) show amplified NLO effects due to extended π-systems, but synthetic complexity limits scalability .

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